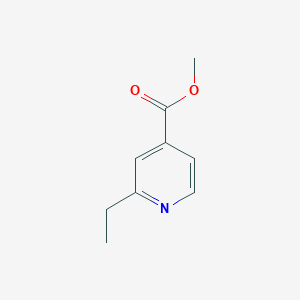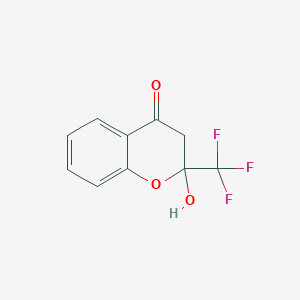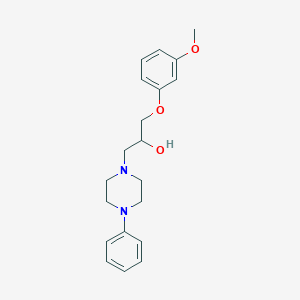
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as MPPL, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPL is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of various diseases.
作用机制
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist, specifically targeting the beta-1 adrenergic receptor. By blocking the action of adrenaline and noradrenaline on these receptors, this compound can reduce heart rate and blood pressure. This compound also has anxiolytic and anti-depressant effects, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce heart rate and blood pressure, as well as decrease anxiety and depression-like behaviors. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, this compound has been extensively studied and has a well-established mechanism of action. However, one limitation of using this compound in lab experiments is that it is a beta-adrenergic receptor antagonist and may have off-target effects on other receptors. Additionally, the effects of this compound may vary depending on the dose and duration of treatment.
未来方向
There are a number of future directions for research on 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dose and duration of treatment for this compound. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects on other receptors.
Conclusion
In conclusion, this compound, or this compound, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound acts as a beta-adrenergic receptor antagonist and has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. This compound has potential use in the treatment of hypertension, heart failure, and arrhythmia, as well as neurodegenerative diseases. While there are limitations to using this compound in lab experiments, its well-established mechanism of action and relative simplicity make it an attractive compound for further research.
合成方法
The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the reaction of 3-methoxyphenol with 1-(3-chloropropyl)-4-phenylpiperazine in the presence of potassium carbonate and tetrabutylammonium iodide. The resulting intermediate is then reacted with 2-propanol to form this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
科学研究应用
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. This compound has also been studied for its potential use in the treatment of hypertension, heart failure, and arrhythmia. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
66307-45-7 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-(3-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-8-5-9-20(14-19)25-16-18(23)15-21-10-12-22(13-11-21)17-6-3-2-4-7-17/h2-9,14,18,23H,10-13,15-16H2,1H3 |
InChI 键 |
XPTMIANDLJCJSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
规范 SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
其他 CAS 编号 |
66307-45-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)

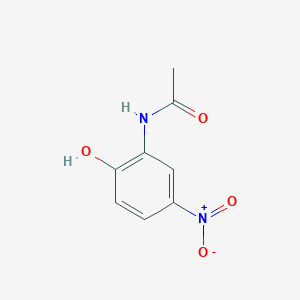

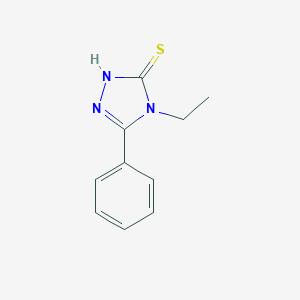
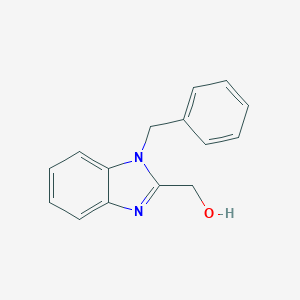
![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
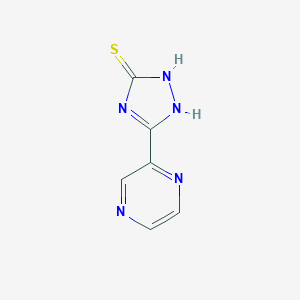
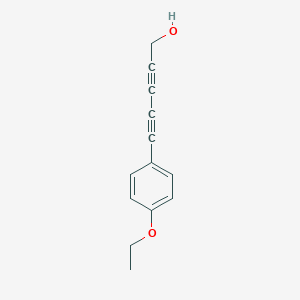
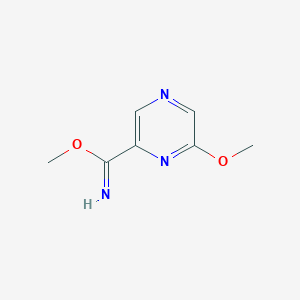
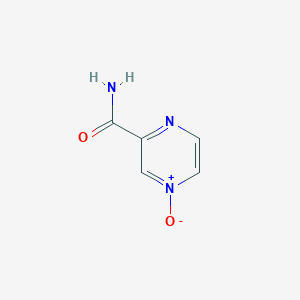
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
